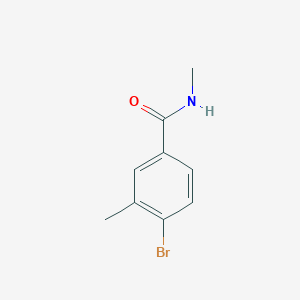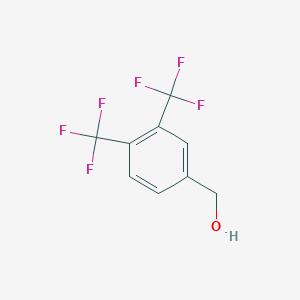
3-Chloro-N-hydroxy-2-methyl-benzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-hydroxy-2-methyl-benzamidine (3-Cl-NHMBA) is an organochlorine compound that has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. It is a derivative of benzamidine, a compound that has been used in the laboratory for a variety of purposes, including synthesis and purification of proteins. 3-Cl-NHMBA has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. In addition, it has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs and other compounds, including cytochrome P450 enzymes.
作用機序
The exact mechanism of action of 3-Chloro-N-hydroxy-2-methyl-benzamidine is not yet fully understood. However, it is believed to act by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the growth of a variety of cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been found to possess antimicrobial activity and to inhibit the activity of cytochrome P450 enzymes.
実験室実験の利点と制限
The main advantages of using 3-Chloro-N-hydroxy-2-methyl-benzamidine in laboratory experiments are its low cost and ease of synthesis. Additionally, this compound has been shown to possess a variety of biochemical and physiological activities, making it a useful compound for a variety of laboratory experiments. The main limitation of using this compound is its lack of specificity, as it has been shown to inhibit the activity of a variety of enzymes and other compounds.
将来の方向性
There are a number of potential future directions for the use of 3-Chloro-N-hydroxy-2-methyl-benzamidine, including: further research into its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer; further research into its potential use as an antimicrobial agent; further research into its potential use as an inhibitor of cytochrome P450 enzymes; further research into its potential use as a therapeutic agent for other diseases and conditions; further research into its potential use as an industrial chemical; and further research into its potential use as a food additive.
合成法
3-Chloro-N-hydroxy-2-methyl-benzamidine can be synthesized either by the direct reaction of benzamidine with chlorine or by the reaction of benzamidine with a chlorinating agent such as thionyl chloride. The direct reaction is the simplest and most commonly used method, and involves the reaction of benzamidine with chlorine gas in the presence of a base such as sodium hydroxide. The reaction is typically carried out at temperatures between 0 and 100°C, and yields a product with a purity of up to 98%. The reaction of benzamidine with thionyl chloride is more complex, and typically involves the use of an inert atmosphere and a reaction temperature of between 0 and 60°C. The yield is typically lower than with the direct reaction, but the product is of higher purity.
科学的研究の応用
3-Chloro-N-hydroxy-2-methyl-benzamidine has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. In vitro studies have demonstrated that this compound has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
特性
IUPAC Name |
3-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-6(8(10)11-12)3-2-4-7(5)9/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLWHMRJZBJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)











